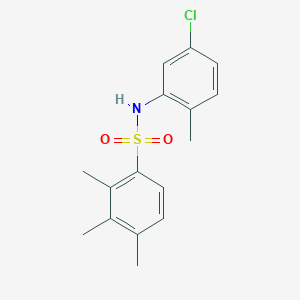

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

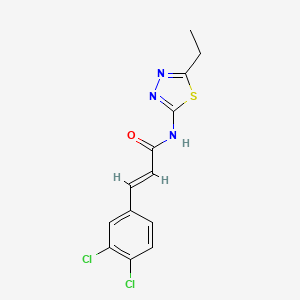

“N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide” is a chemical compound. Its structure is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a chloro-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a chloro-methylphenyl group . The exact structure would need to be confirmed through spectroscopic analysis.Aplicaciones Científicas De Investigación

- Targeting Protein-Protein Interactions (PPIs) : N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide may serve as a scaffold for designing PPI inhibitors. Researchers can modify its structure to create compounds that disrupt specific protein interactions implicated in diseases like cancer or neurodegenerative disorders .

Medicinal Chemistry and Drug Development

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans . These proteins play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively.

Mode of Action

Based on the targets of similar compounds, it may inhibit the activity of its target proteins, leading to changes in the biochemical processes they are involved in .

Result of Action

If it acts similarly to its analogs, it could potentially inhibit bacterial growth or affect blood coagulation .

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-10-6-8-16(13(4)12(10)3)21(19,20)18-15-9-14(17)7-5-11(15)2/h5-9,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKFKGENYBOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)

![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)

![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)

![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)

![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)